molecular formula C17H19N5 B5794735 4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B5794735
M. Wt: 293.4 g/mol
InChI Key: NOFDEZRNBGBDDD-UHFFFAOYSA-N
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Description

“4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, a multicomponent reaction of isothiocyanates with aryl aldehydes and 1-alkyl-6-amino-3-methylpyrimidine-2,4(1 H,3 H)-diones can yield the desired pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of “4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is likely to be similar to other pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones can lead to the synthesis of structurally important pyrimidines .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives are recognized for their potential in cancer treatment due to their structural resemblance to nucleotide bases in DNA and RNA. They have been explored for their anticancer properties, with some derivatives showing promising results against various cancer cell lines . The specific compound could be synthesized and tested for its efficacy in inhibiting cancer cell growth, potentially leading to the development of new anticancer drugs.

Anti-Inflammatory Applications

The anti-inflammatory effects of pyrimidine derivatives have been well-documented. These compounds can be synthesized and evaluated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis, asthma, and other inflammatory diseases .

Antimicrobial and Antiviral Properties

Pyrimidine scaffolds have been used to develop drugs with antimicrobial and antiviral properties. Research into the specific applications of 4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine could yield new treatments for bacterial and viral infections, addressing the growing concern of antibiotic resistance .

Neurological Disorders

Due to their presence in the structure of DNA and RNA, pyrimidine derivatives are considered important for central nervous system (CNS) activity. They have potential as treatments for neurological disorders, acting as CNS-active agents, calcium channel blockers, or antidepressants .

Chronic Pain Management

The structural diversity of pyrimidine allows for the creation of compounds that can be used in the management of chronic pain. By targeting specific pain pathways, derivatives of 4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine could be developed as new analgesics .

Diabetes Mellitus Treatment

Pyrimidine derivatives have been implicated in the treatment of diabetes mellitus due to their ability to interact with biological targets related to the disease. Investigating the role of this specific compound could contribute to the discovery of novel therapeutic agents for diabetes management .

Mechanism of Action

Target of Action

The primary target of 4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the suppression of cell cycle progression, specifically halting the transition from the G1 phase to the S phase . This leads to a decrease in cell proliferation, particularly in cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on tumor growth and development .

Pharmacokinetics

The compound’s bioavailability would also be influenced by factors such as its stability, solubility, and resistance to metabolic degradation .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the cell cycle, leading to a decrease in cell proliferation . This can result in the suppression of tumor growth in cancer cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and the design of novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-13-7-9-21(10-8-13)16-15-11-20-22(17(15)19-12-18-16)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDEZRNBGBDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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